Cas no 302912-24-9 (4-chloro-2-isocyanato-1-nitrobenzene)

4-Chloro-2-isocyanato-1-nitrobenzene is a versatile aromatic compound featuring both isocyanate and nitro functional groups, making it valuable in synthetic organic chemistry and polymer applications. The chloro and nitro substituents enhance its reactivity, enabling selective modifications for intermediates in pharmaceuticals, agrochemicals, and specialty materials. The isocyanate group allows for participation in urethane or urea-forming reactions, useful in coatings, adhesives, and elastomers. Its electron-withdrawing nitro group further facilitates nucleophilic aromatic substitutions. This compound’s structural features provide a balance of stability and reactivity, making it suitable for controlled functionalization in complex syntheses. Proper handling is essential due to the isocyanate’s sensitivity to moisture and potential irritancy.
4-chloro-2-isocyanato-1-nitrobenzene structure
302912-24-9 structure
Product name:4-chloro-2-isocyanato-1-nitrobenzene
CAS No:302912-24-9
MF:C7H3ClN2O3
MW:198.563320398331
MDL:MFCD01863682
CID:299329
PubChem ID:5222470

4-chloro-2-isocyanato-1-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-chloro-2-isocyanato-1-nitro-
    • 511846_ALDRICH
    • 5-Chloro-2-nitrophenyl isocyanate
    • AC1NQIM1
    • AC1Q1XNY
    • CTK8C5830
    • KB-197377
    • 4-chloro-2-isocyanato-1-nitrobenzene
    • J-017874
    • 5-Chloro-2-nitrophenyl isocyanate, 97%
    • SCHEMBL3842208
    • DTXSID00411152
    • 5-Chloro-2-nitrophenyl isocyanate 97
    • EN300-1981519
    • MFCD01863682
    • 302912-24-9
    • MDL: MFCD01863682
    • Inchi: InChI=1S/C7H3ClN2O3/c8-5-1-2-7(10(12)13)6(3-5)9-4-11/h1-3H
    • InChI Key: PZXSOFNXVDXRLB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC([N+]([O-])=O)=C(N=C=O)C=1

Computed Properties

  • Exact Mass: 197.98329
  • Monoisotopic Mass: 197.9832197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 75.2Ų
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.48
  • Melting Point: 35-37 °C(lit.)
  • Boiling Point: 318.3°C at 760 mmHg
  • Flash Point: >230 °F
  • Refractive Index: 1.612
  • PSA: 72.57
  • Solubility: Not determined

4-chloro-2-isocyanato-1-nitrobenzene Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: 22-26-36
  • Hazardous Material Identification: Xn
  • Risk Phrases:20/21/22-36/37/38

4-chloro-2-isocyanato-1-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1981519-0.1g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
0.1g
$565.0 2023-09-16
Enamine
EN300-1981519-5.0g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
5g
$2732.0 2023-06-03
Enamine
EN300-1981519-1.0g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
1g
$943.0 2023-06-03
Enamine
EN300-1981519-2.5g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
2.5g
$1260.0 2023-09-16
Enamine
EN300-1981519-5g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
5g
$1862.0 2023-09-16
abcr
AB576536-1g
5-Chloro-2-nitrophenyl isocyanate, 95%; .
302912-24-9 95%
1g
€285.70 2024-08-02
Enamine
EN300-1981519-0.25g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
0.25g
$591.0 2023-09-16
Enamine
EN300-1981519-0.05g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
0.05g
$539.0 2023-09-16
Enamine
EN300-1981519-1g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
1g
$642.0 2023-09-16
Enamine
EN300-1981519-10g
4-chloro-2-isocyanato-1-nitrobenzene
302912-24-9
10g
$2762.0 2023-09-16

Additional information on 4-chloro-2-isocyanato-1-nitrobenzene

Comprehensive Analysis of 4-chloro-2-isocyanato-1-nitrobenzene (CAS No. 302912-24-9): Properties, Applications, and Industry Trends

4-chloro-2-isocyanato-1-nitrobenzene (CAS No. 302912-24-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitrobenzene derivative features both isocyanate and chloro functional groups, making it a versatile intermediate for synthesizing complex molecules. Recent studies highlight its role in developing crop protection agents and bioactive compounds, aligning with the growing demand for sustainable agriculture solutions.

The compound's electrophilic reactivity, driven by its isocyanato group, enables efficient conjugation with nucleophiles like amines and alcohols. This property is particularly valuable in drug discovery pipelines, where researchers increasingly search for "nitroaromatic building blocks" and "multifunctional intermediates" to accelerate lead optimization. Analytical techniques such as HPLC-MS and FTIR spectroscopy confirm its stability under controlled conditions, addressing common queries about "isocyanate compound storage" in scientific forums.

Environmental considerations have shaped recent innovations involving 302912-24-9. Manufacturers now emphasize "green chemistry approaches" to minimize waste during its synthesis, responding to industry searches for "eco-friendly chemical processes". The compound's nitro group participates in reduction reactions to form valuable amino derivatives, a transformation frequently studied for catalysis optimization applications.

From a commercial perspective, 4-chloro-2-isocyanato-1-nitrobenzene meets the rising need for "high-purity specialty chemicals" in electronic materials. Its aromatic backbone contributes to thermal stability in polymer systems, making it relevant for "advanced material formulations" – a trending topic in material science communities. Quality control protocols typically include GC analysis and moisture content testing, addressing laboratory professionals' concerns about "chemical purity standards".

Emerging applications leverage the compound's structural motif in designing photoactive materials, coinciding with increased searches for "light-responsive compounds". The chloro substituent allows further functionalization via cross-coupling reactions, a feature highlighted in recent patents for organic electronic devices. Storage recommendations typically suggest anhydrous conditions to preserve the isocyanate functionality, a critical detail for researchers investigating "moisture-sensitive reagents".

Safety data sheets emphasize proper handling of nitroaromatic compounds, reflecting workplace safety trends. The scientific community shows growing interest in "structure-activity relationships" of such derivatives, particularly for biological screening purposes. Analytical challenges like "isocyanate quantification methods" remain active research areas, with new chromatographic techniques being developed for precise measurement.

Market analysts note increasing procurement of 302912-24-9 by contract research organizations, driven by pharmaceutical outsourcing trends. The compound's regioselective reactivity makes it valuable for creating molecular libraries, addressing drug discovery needs for "diverse chemical space exploration". Technical discussions often focus on "solvent compatibility" and "reaction scalability" – key considerations for process chemists.

Recent publications demonstrate innovative uses of 4-chloro-2-isocyanato-1-nitrobenzene in covalent organic frameworks, answering academic searches for "porous material precursors". The electron-withdrawing effects of its substituents influence electronic properties in derived materials, relevant to "organic semiconductor design" research. Stability studies under various pH conditions provide practical data for formulation scientists.

Supply chain specialists highlight the importance of cold chain logistics for temperature-sensitive intermediates like 302912-24-9, correlating with industry searches for "chemical shipping best practices". The compound's crystallinity properties facilitate purification, while its melting point characteristics (typically 45-48°C) aid in quality verification – technical details frequently requested in material characterization inquiries.

Looking forward, 4-chloro-2-isocyanato-1-nitrobenzene demonstrates potential in bioconjugation chemistry, particularly for developing diagnostic probes. This aligns with medical research trends exploring "small molecule labeling techniques". The compound's balanced lipophilicity parameters (logP ~2.3) make it suitable for bioavailability enhancement studies, addressing pharmacokinetic optimization challenges in drug development.

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(CAS:302912-24-9)4-chloro-2-isocyanato-1-nitrobenzene
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